molecular formula C17H24Cl3N3OS B11999665 N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide

N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide

Cat. No.: B11999665
M. Wt: 424.8 g/mol
InChI Key: XFFXQXLEIKZMEY-UHFFFAOYSA-N
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Description

HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-AMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a heptanoic acid backbone, a trichloroethyl group, and a p-tolyl-thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-AMIDE typically involves multiple steps:

    Formation of the Heptanoic Acid Backbone: This can be achieved through the oxidation of heptanal or the hydrolysis of heptanoyl chloride.

    Introduction of the Trichloroethyl Group: This step involves the chlorination of an appropriate precursor, such as ethyl acetate, to introduce the trichloroethyl group.

    Attachment of the p-Tolyl-Thiourea Moiety: This is typically done through a nucleophilic substitution reaction where p-tolyl-thiourea reacts with the trichloroethyl intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-AMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dechlorinated derivatives.

    Substitution Products: Various substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-AMIDE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The trichloroethyl group and thiourea moiety are likely critical for its activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Heptanoic Acid Derivatives: Compounds with similar heptanoic acid backbones.

    Trichloroethyl Amides: Compounds with trichloroethyl groups.

    Thiourea Derivatives: Compounds with thiourea moieties.

Uniqueness

HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-AMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H24Cl3N3OS

Molecular Weight

424.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]heptanamide

InChI

InChI=1S/C17H24Cl3N3OS/c1-3-4-5-6-7-14(24)22-15(17(18,19)20)23-16(25)21-13-10-8-12(2)9-11-13/h8-11,15H,3-7H2,1-2H3,(H,22,24)(H2,21,23,25)

InChI Key

XFFXQXLEIKZMEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C

Origin of Product

United States

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